molecular formula C11H13Cl B1426258 2-Chloro-3-(2-ethylphenyl)-1-propene CAS No. 1263365-75-8

2-Chloro-3-(2-ethylphenyl)-1-propene

Cat. No.: B1426258
CAS No.: 1263365-75-8
M. Wt: 180.67 g/mol
InChI Key: NPWODWGAPOCPOS-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-ethylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chloro group and an ethyl-substituted phenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-ethylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts and additives may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-ethylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Bromine or chlorine in carbon tetrachloride or dichloromethane.

    Oxidation Reactions: Peracids such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

    Substitution Reactions: 2-Hydroxy-3-(2-ethylphenyl)-1-propene, 2-Amino-3-(2-ethylphenyl)-1-propene.

    Addition Reactions: 2,3-Dichloro-3-(2-ethylphenyl)propane, 2-Bromo-3-(2-ethylphenyl)propane.

    Oxidation Reactions: 2-Chloro-3-(2-ethylphenyl)oxirane.

Scientific Research Applications

2-Chloro-3-(2-ethylphenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs with therapeutic effects.

    Biological Studies: It is used in studies to understand the interaction of alkenes with biological molecules and their potential biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-ethylphenyl)-1-propene involves its reactivity with various nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The double bond in the propene moiety can undergo electrophilic addition reactions, where the electrophile attacks the electron-rich double bond, leading to the formation of addition products. These reactions are facilitated by the electronic and steric properties of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-phenyl-1-propene: Lacks the ethyl group on the phenyl ring, leading to different reactivity and physical properties.

    2-Bromo-3-(2-ethylphenyl)-1-propene: Similar structure but with a bromo group instead of a chloro group, which can affect the compound’s reactivity and applications.

    3-(2-Ethylphenyl)-1-propene:

Uniqueness

2-Chloro-3-(2-ethylphenyl)-1-propene is unique due to the presence of both a chloro group and an ethyl-substituted phenyl group. This combination of functional groups imparts specific reactivity patterns and makes the compound a valuable intermediate in organic synthesis. The ethyl group on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity in various chemical reactions.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWODWGAPOCPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255434
Record name Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-75-8
Record name Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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